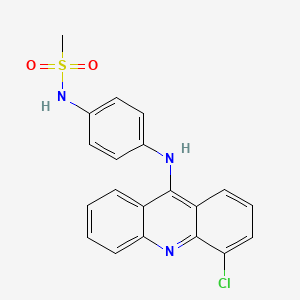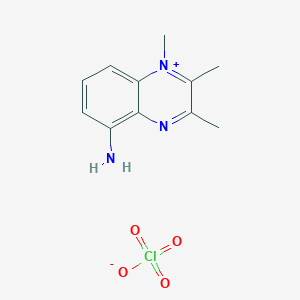![molecular formula C23H22N2O B14592091 N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide CAS No. 61253-41-6](/img/structure/B14592091.png)
N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide is a compound derived from carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability . These properties make them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 9H-carbazole with benzyl bromide to form 9-benzyl-9H-carbazole, which is then reacted with 2-bromoethyl acetate to yield the final product .
Industrial Production Methods
Industrial production methods for carbazole derivatives often involve large-scale chemical reactions under controlled conditions. These methods may include the use of catalysts and specific reaction conditions to optimize yield and purity. For example, electropolymerization techniques can be employed to produce polycarbazole derivatives on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole oxides, while substitution reactions can produce a variety of functionalized carbazole derivatives .
Wissenschaftliche Forschungsanwendungen
N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Wirkmechanismus
The mechanism of action of N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. For example, its aromatic structure can facilitate interactions with DNA, proteins, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(9H-Carbazol-9-yl)ethyl acrylate: Another carbazole derivative with similar optoelectronic properties.
9-ethyl-9H-carbazole: A simpler carbazole derivative used in similar applications.
Uniqueness
N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its benzyl and acetamide groups enhance its solubility, reactivity, and potential biological activities compared to other carbazole derivatives .
Eigenschaften
CAS-Nummer |
61253-41-6 |
|---|---|
Molekularformel |
C23H22N2O |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
N-[2-(9-benzylcarbazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H22N2O/c1-17(26)24-14-13-18-11-12-21-20-9-5-6-10-22(20)25(23(21)15-18)16-19-7-3-2-4-8-19/h2-12,15H,13-14,16H2,1H3,(H,24,26) |
InChI-Schlüssel |
RVOXZPJHWGDXLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC1=CC2=C(C=C1)C3=CC=CC=C3N2CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


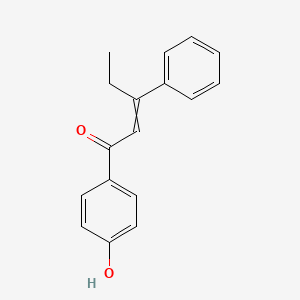
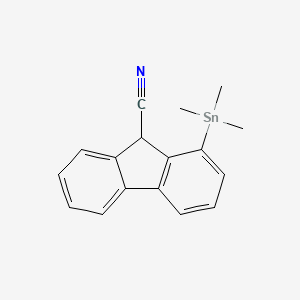

![1-[(Propan-2-yl)sulfanyl]piperidine](/img/structure/B14592032.png)

![(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14592058.png)

![5-Hydroxy-4-oxo-3-[2-(3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14592064.png)
methanone](/img/structure/B14592069.png)
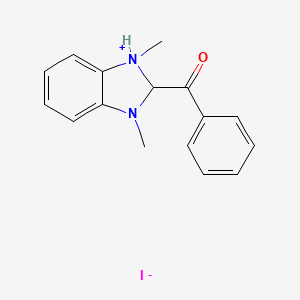
![N-Propan-2-yl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14592082.png)
![11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one](/img/structure/B14592097.png)
